Perphenazine sulfoxide

Übersicht

Beschreibung

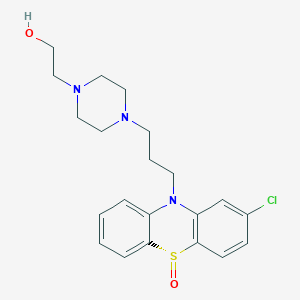

Perphenazine Sulfoxide is a metabolite of Perphenazine, a piperazine phenothiazine antipsychotic. It is primarily used in the treatment of schizophrenia and severe nausea and vomiting. The compound is known for its ability to block dopamine receptors in the brain, which helps in managing psychotic symptoms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Perphenazine Sulfoxide involves the sulfoxidation of Perphenazine. This process typically uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the sulfoxide group into the Perphenazine molecule .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of solvents like toluene and dimethylbenzene, followed by condensation reactions, distillation, and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: Perphenazin-Sulfoxid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umwandlung von Perphenazin in Perphenazin-Sulfoxid.

Reduktion: Potenzielle Reduktion zurück zu Perphenazin unter bestimmten Bedingungen.

Substitution: Reaktionen, die den Ersatz von funktionellen Gruppen im Molekül beinhalten.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid.

Substitution: Verschiedene Nukleophile und Elektrophile, abhängig von der gewünschten Substitution.

Hauptprodukte:

Oxidation: Perphenazin-Sulfoxid.

Reduktion: Perphenazin.

Substitution: Verschiedene substituierte Derivate von Perphenazin-Sulfoxid

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antipsychotic Activity

- Perphenazine sulfoxide retains some antipsychotic activity, which can be attributed to its interaction with dopamine receptors. Research indicates that it may exhibit similar effects to its parent compound, contributing to its efficacy in managing psychotic disorders .

2. Drug Metabolism Studies

- The metabolism of perphenazine to its sulfoxide form is significant in understanding drug interactions and individual variability in response to treatment. Studies have shown that cytochrome P450 isoforms, particularly CYP2D6, play a crucial role in this metabolic pathway . This information is vital for optimizing dosing regimens and minimizing adverse effects.

Drug Delivery Systems

3. Solid Lipid Nanoparticles

- Recent research has focused on developing perphenazine-loaded solid lipid nanoparticles (PPZ-SLNs) as a novel drug delivery system. These nanoparticles enhance the bioavailability of perphenazine by overcoming first-pass metabolism challenges associated with oral administration. The optimization of lipid and surfactant ratios has been shown to improve therapeutic outcomes for schizophrenia treatment .

| Parameter | Value |

|---|---|

| Drug Loading Efficiency | 85% |

| Release Rate | 30% within 24 hours |

| Particle Size | 200 nm |

Case Studies

4. Efficacy Against Glioblastoma

- A study explored the effects of perphenazine and prochlorperazine on glioblastoma cell lines (U-87 MG). The results indicated that both compounds significantly decreased cell viability and altered the expression of key proteins involved in tumor progression, suggesting potential applications in oncology .

5. Comparative Analysis of Metabolites

Wirkmechanismus

Perphenazine Sulfoxide exerts its effects by binding to dopamine D1 and D2 receptors in the brain, inhibiting their activity. This action helps in reducing psychotic symptoms such as hallucinations and delusions. The compound also binds to alpha-adrenergic receptors, contributing to its anti-emetic effects .

Vergleich Mit ähnlichen Verbindungen

Chlorpromazine: Another phenothiazine antipsychotic with similar dopamine receptor-blocking properties.

Fluphenazine: A highly potent antipsychotic with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness: Perphenazine Sulfoxide is unique due to its specific sulfoxide group, which influences its pharmacological activity and metabolic stability. This structural difference can lead to variations in its therapeutic effects and side effect profile compared to other phenothiazine derivatives .

Biologische Aktivität

Perphenazine sulfoxide (PPZ-SO) is a metabolite of the antipsychotic drug perphenazine, which belongs to the phenothiazine class. This article explores the biological activity of PPZ-SO, including its pharmacological properties, mechanisms of action, and clinical implications based on recent research findings.

Perphenazine itself functions primarily as a dopamine D2 receptor antagonist, exerting effects that include anti-emetic and antipsychotic properties. The conversion of perphenazine to its sulfoxide form occurs through metabolic processes in the liver, primarily via sulfoxidation. This transformation impacts its pharmacological profile and biological activity.

- Dopamine Receptor Interaction : PPZ-SO retains some affinity for dopamine receptors, although its activity may differ from that of perphenazine. It is essential to assess how this alteration affects therapeutic outcomes and side effects.

- Pharmacokinetics : Studies indicate that PPZ-SO is present in low concentrations following the administration of perphenazine, suggesting a significant first-pass effect during metabolism .

Pharmacological Effects

- Antipsychotic Activity : While perphenazine is well-documented for its antipsychotic effects, the specific contributions of PPZ-SO to these effects are less clear. Some studies suggest that metabolites can influence overall efficacy and safety profiles .

- Neuroprotective Properties : Research indicates that PPZ-SO may exhibit neuroprotective effects, particularly in human astrocytes. In vitro studies show that perphenazine does not significantly decrease astrocyte viability compared to prochlorperazine, suggesting a potentially safer profile for neuronal health .

Toxicological Considerations

- Liver Toxicity : Perphenazine has been associated with mild liver enzyme elevations and rare cases of cholestatic liver injury. The sulfoxide metabolite may contribute to these effects, although data specifically isolating PPZ-SO's impact on liver function remain limited .

- Cell Viability Studies : Investigations into the viability of human astrocytes reveal that PPZ-SO does not significantly impair cell health at therapeutic concentrations, indicating a favorable safety profile compared to other phenothiazines .

Clinical Pharmacokinetics

A study involving 18 schizophrenic patients demonstrated the kinetics of perphenazine and its sulfoxide metabolite. Results indicated that after intravenous administration, PPZ showed considerable fluctuation in plasma concentration before reaching an elimination phase, while PPZ-SO appeared quickly but at low levels .

Combination Therapies

Recent research has explored the synergistic effects of perphenazine in combination with temozolomide (TMZ) for treating glioblastoma multiforme (GBM). This study assessed various biological parameters such as cell viability and invasiveness in GBM tumorspheres, highlighting potential applications for PPZ-SO in oncology .

Data Tables

Eigenschaften

IUPAC Name |

2-[4-[3-(2-chloro-5-oxophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O2S/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)28(21)27)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJXTMQMAOYROI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70905735 | |

| Record name | 2-Chloro-10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10078-25-8 | |

| Record name | Perphenazine sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10078-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perphenazine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010078258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERPHENAZINE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S6Q9MQ62M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical methods are used to detect and quantify perphenazine and perphenazine sulfoxide in pharmaceutical formulations?

A2: Liquid chromatography (LC) is a suitable technique for determining both perphenazine and this compound levels in pharmaceutical dosage forms. [] This method allows for separating and quantifying both compounds, enabling researchers to assess the extent of degradation in various formulations.

Q2: Are there studies investigating the pharmacological properties of this compound compared to perphenazine?

A3: While limited information is available on the specific pharmacological activity of this compound, some studies have explored its properties. Two research papers, "[The pharmacological properties of this compound]" [] and "[On the pharmacology of this compound]" [], directly address this topic. Unfortunately, the abstracts for these papers are unavailable, limiting our understanding of their findings. Further investigation into these primary sources is needed to gain a comprehensive understanding of this compound's pharmacological profile.

Q3: Is there information available regarding the urinary excretion of this compound?

A4: Unfortunately, the abstract for the research paper "Urinary excretion of perphenazine and its sulfoxide during administration in oral and long-acting injectable form" [] is unavailable. This study likely provides valuable insights into the metabolic fate of perphenazine and the extent to which it is metabolized into this compound. Access to the full text of this paper would be beneficial in understanding the pharmacokinetic profile of both compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.